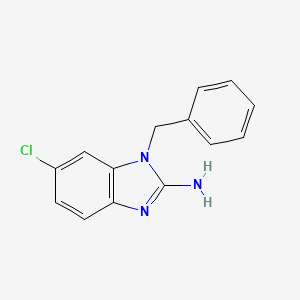

1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine

Description

Propriétés

IUPAC Name |

1-benzyl-6-chlorobenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c15-11-6-7-12-13(8-11)18(14(16)17-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWYYFRAQIXZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 6-chloro-o-phenylenediamine : This chlorinated diamine is a common precursor to introduce the 6-chloro substituent on the benzimidazole ring.

- o-phenylenediamine derivatives: Used for benzimidazole ring formation.

- Benzyl halides (e.g., benzyl chloride or benzyl bromide): Used for N-1 benzylation.

- Amination reagents or direct use of 2-aminobenzimidazole derivatives.

Ring Formation via Condensation

The classical approach involves condensation of 6-chloro-o-phenylenediamine with formamide, carboxylic acids, or aldehydes under acidic or thermal conditions to form the benzimidazole core with the amino group at position 2.

- For example, heating 6-chloro-o-phenylenediamine with formic acid or formamide results in cyclization to 6-chlorobenzimidazole-2-amine.

- Alternative methods include microwave-assisted synthesis in acetone or ethanol solvents with catalytic bases to accelerate ring closure and improve yields.

N-Benzylation

The N-1 position benzylation is commonly achieved by:

- Reacting the benzimidazole-2-amine intermediate with benzyl halides in the presence of a base such as potassium carbonate or triethylamine.

- This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux or microwave irradiation to enhance reaction rates.

Alternative Synthetic Routes

- Some syntheses use substituted benzonitriles reduced to the corresponding amines, followed by cyclization and functionalization steps.

- Microwave-assisted protocols have been reported to improve reaction efficiency and reduce reaction times, particularly for benzimidazole ring formation and N-alkylation.

Catalytic and Green Chemistry Approaches

Recent research highlights the use of Brønsted acidic ionic liquid gels as recyclable heterogeneous catalysts for the synthesis of benzimidazole derivatives under solvent-free conditions with high yields and operational simplicity. These catalysts facilitate condensation reactions between o-phenylenediamine derivatives and aldehydes or formamide, promoting ring closure efficiently.

| Catalyst Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Brønsted acidic ionic liquid gel (BAIL gel) | Solvent-free, 130 °C, 5 h | 98 | High yield, recyclable catalyst |

| Conventional acids (HCl, H3PO4, TsOH) | Various, often solvent-based | 39-55 | Lower yields, less environmentally friendly |

| Microwave-assisted synthesis | Acetone or ethanol, short reaction times | 70-90 | Faster, energy-efficient |

Data adapted from studies on benzimidazole synthesis catalyzed by ionic liquids and conventional acids.

Summary Table of Typical Preparation Steps

| Step | Reagents/Conditions | Purpose | Comments |

|---|---|---|---|

| 1. Cyclization | 6-chloro-o-phenylenediamine + formamide, heat | Benzimidazole ring formation | Microwave heating can reduce time |

| 2. N-Benzylation | Benzyl chloride + base (K2CO3 or TEA), DMF, reflux | Introduce benzyl group at N-1 | Microwave irradiation can enhance yield |

| 3. Purification | Column chromatography or recrystallization | Isolate pure compound | Confirm structure by NMR, MS, IR |

| 4. Optional Chlorination | NCS or Sandmeyer reaction if chlorination not done initially | Introduce chlorine at 6-position | Selectivity critical to avoid poly-substitution |

Research Findings and Notes

- Microwave-assisted methods significantly reduce reaction times and improve yields for both ring formation and N-benzylation steps.

- Use of Brønsted acidic ionic liquid gels as catalysts under solvent-free conditions offers a green, efficient, and recyclable alternative to traditional acid catalysts.

- The chlorinated benzimidazole derivatives are often synthesized starting from chlorinated diamines to ensure regioselectivity and avoid harsh chlorination steps post-ring formation.

- Analytical characterization (NMR, MS, IR) confirms the successful synthesis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine with high purity.

- The compound’s molecular weight is 257.72 g/mol, and it exhibits moderate hydrophobicity (XLogP ~3.6) influencing solubility and reactivity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactivity, including:

- Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Investigated for its efficacy against various microbial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms that involve interaction with specific enzymes or receptors.

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications, particularly as a precursor for drug development. Its unique structural features may enhance its pharmacological properties, making it a candidate for developing new medications targeting specific diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amines:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various benzodiazole derivatives, including 1-benzyl-6-chloro derivatives. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Another research project focused on the anticancer properties of this compound against specific cancer cell lines. The findings suggested that it could inhibit cell growth significantly at low concentrations, warranting further investigation into its mechanism and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Lipophilicity : The benzyl group in 1-benzyl-6-chloro increases logP compared to unsubstituted benzimidazoles (e.g., compound 1, logP ≈ 1.5 vs. ~3.5 for benzyl derivatives) .

- Solubility: Chlorine at C6 may reduce aqueous solubility compared to non-halogenated analogues but improve stability against oxidation .

- Spectral Data :

Key Research Findings

- Synthetic Feasibility : Alkylation with substituted benzyl halides is a versatile route for N1 modifications, though yields vary with substituent electronics .

- Structure-Activity Relationships (SAR) :

- Thermal Stability : Melting points for benzyl derivatives are generally >100°C, with chlorinated analogues showing higher thermal stability .

Activité Biologique

1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (CAS No. 1545791-31-8) is a compound belonging to the benzodiazole class, characterized by a benzyl group and a chlorine atom attached to its core structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C14H12ClN3 |

| Molecular Weight | 255.72 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1Cl)N)C2=CC=CC=C2N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of benzodiazole compounds often demonstrate activity against a range of bacterial strains, suggesting that this compound may also possess similar effects.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by disrupting microtubule assembly, a critical process in mitosis . The structure-function relationship indicates that modifications on the benzyl moiety can significantly influence its activity against cancer cells.

Study on STAT3 Inhibition

In a study focused on inhibiting protein-protein interactions involving the STAT3 pathway, various derivatives were synthesized and tested. The study found that certain benzodiazole derivatives exhibited notable inhibition of STAT3 with an IC50 value of approximately 15.8 µM . Although this specific study did not directly test this compound, it highlights the potential for similar compounds to affect critical signaling pathways in cancer biology.

Structure-function Analysis

A structure-function analysis was conducted on related compounds within the benzodiazole class to understand their biological activities better. The findings indicated that specific substituents on the benzodiazole ring significantly influenced their binding affinity to target proteins and subsequent biological effects . This suggests that this compound may be optimized for enhanced efficacy through structural modifications.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 6-Chloro-1H-1,3-benzodiazol-2-amine | Antimicrobial | Not specified |

| 1-Benzyl-6-chloro derivatives | Potential anticancer | ~15.8 (STAT3) |

| Benzothiadiazole derivatives | Broad-spectrum bioactivity | Varies |

Q & A

Q. What are the standard synthetic routes for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine?

A common method involves multi-step reactions starting from benzofuran or benzothiazole derivatives. For example, cyclization of intermediates under reflux conditions with sodium acetate in ethanol, followed by purification via recrystallization from ethanol or methanol . Key steps include temperature control (e.g., 70–80°C) and catalyst selection (e.g., acetic acid or Lewis acids) to optimize yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- IR spectroscopy : To identify functional groups (e.g., N-H stretches at ~3122 cm⁻¹, C-Cl vibrations at ~693 cm⁻¹) .

- NMR (¹H/¹³C) : For structural elucidation (e.g., aromatic proton signals in δ 6.46–7.9 ppm, benzyl group protons at δ 4.10 ppm) .

- Mass spectrometry (FABMS) : To confirm molecular weight (e.g., observed m/z 501 for a related benzothiazole derivative) .

- Elemental analysis : To validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What are the primary pharmacological applications of this compound?

While direct data on this compound is limited, structurally related benzodiazoles and benzothiazoles exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, benzothiazole derivatives show affinity for kinase targets or DNA intercalation, suggesting potential use in mechanistic studies of apoptosis or cell cycle regulation .

Advanced Research Questions

Q. How can synthetic yields be improved for 1-benzyl-6-chloro-1H,3-benzodiazol-2-amine?

Advanced optimization strategies include:

- Catalyst screening : Testing palladium or copper catalysts for cross-coupling steps .

- Solvent effects : Replacing ethanol with DMF or THF to enhance solubility of intermediates .

- Flow chemistry : Implementing continuous flow systems to reduce side reactions and improve scalability .

- Microwave-assisted synthesis : Reducing reaction time (e.g., from 7 hours to 30 minutes) while maintaining yield .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation approaches:

- Variable-temperature NMR : To detect tautomeric equilibria or conformational changes .

- 2D NMR (COSY, NOESY) : To resolve overlapping signals and assign coupling networks .

- High-resolution mass spectrometry (HRMS) : To rule out isotopic or adduct interference .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) .

Q. What computational methods are suitable for modeling this compound’s reactivity?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to study electronic properties, such as HOMO-LUMO gaps and charge distribution .

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding modes .

- MD simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS .

Q. How can researchers address discrepancies in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized concentrations (e.g., IC₅₀ curves) .

- Metabolite profiling : Use LC-MS to identify degradation products that may alter activity .

- Structural analogs : Test derivatives to isolate the pharmacophore responsible for observed effects .

- Data triangulation : Combine in vitro, in silico, and in vivo results to identify confounding variables (e.g., solvent effects in cell assays) .

Q. What challenges arise in scaling up synthesis for in vivo testing?

Key issues include:

- Purification bottlenecks : Replace column chromatography with crystallization or distillation .

- Toxicity of intermediates : Substitute hazardous reagents (e.g., sodium acetate with biodegradable alternatives) .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

Methodological Notes

- Spectral Data Interpretation : Always cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) to reduce human error .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .

- Data Reproducibility : Document reaction conditions meticulously (e.g., humidity, light exposure) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.